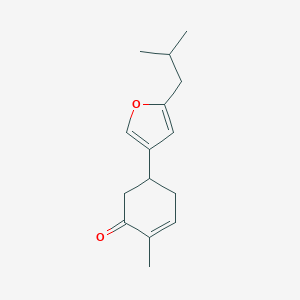
(S)-Bilobanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Bilobanone, also known as bilobanon, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fats and oils and ginkgo nuts. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
(S)-Bilobanone exhibits several pharmacological properties, contributing to its use in treating various health conditions.
- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with aging and chronic diseases .
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from apoptosis and enhance cognitive function, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms involved .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is essential for its application in therapeutic settings.
- Modulation of Signaling Pathways : this compound has been found to influence various signaling pathways involved in inflammation and cell survival, including the NF-kB pathway, which plays a critical role in inflammatory responses .
- Interaction with Enzymes : The compound interacts with enzymes such as carbonic anhydrases, potentially enhancing its therapeutic efficacy against conditions requiring enzyme modulation .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Cell Viability (%) | 45% | 80% |
| Reactive Oxygen Species (ROS) Levels | High | Low |
Case Study 2: Anticancer Activity
Another study assessed the anticancer activity of this compound against breast cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100% |
| 10 | 75% |
| 20 | 50% |
Summary of Applications
The following table summarizes the key applications of this compound:
| Application Area | Description | Evidence Level |
|---|---|---|
| Antioxidant Activity | Reduces oxidative stress | Moderate |
| Neuroprotection | Protects neuronal cells | Strong |
| Anticancer | Inhibits cancer cell proliferation | Preliminary |
| Enzyme Modulation | Affects signaling pathways | Emerging |
Eigenschaften
CAS-Nummer |
17015-33-7 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-methyl-5-[5-(2-methylpropyl)furan-3-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H20O2/c1-10(2)6-14-7-13(9-17-14)12-5-4-11(3)15(16)8-12/h4,7,9-10,12H,5-6,8H2,1-3H3 |
InChI-Schlüssel |
ORQIZUYAGXZVPI-LBPRGKRZSA-N |
SMILES |
CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C |
Isomerische SMILES |
CC1=CC[C@@H](CC1=O)C2=COC(=C2)CC(C)C |
Kanonische SMILES |
CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















